molecular formula C23H21ClN2O6S B11461385 methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11461385
M. Wt: 488.9 g/mol
InChI Key: UKAPAHHONLYZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[4-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazolopyridine derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with various functional groups such as chlorophenyl and dimethoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, often involving the use of sulfur and nitrogen-containing reagents.

    Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced via substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Esterification: The final step involves the esterification of the resulting compound to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

METHYL 2-[4-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[4-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE: is compared with other thiazolopyridine derivatives and compounds with similar functional groups.

Uniqueness

  • The unique combination of the thiazole and pyridine rings, along with the specific substitutions, gives this compound distinct chemical and biological properties. Its potential applications in various fields make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C23H21ClN2O6S

Molecular Weight

488.9 g/mol

IUPAC Name

methyl 2-[4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C23H21ClN2O6S/c1-30-17-8-7-13(9-18(17)31-2)16-11-19(27)26(15-6-4-5-14(24)10-15)22-21(16)33-23(29)25(22)12-20(28)32-3/h4-10,16H,11-12H2,1-3H3

InChI Key

UKAPAHHONLYZRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.